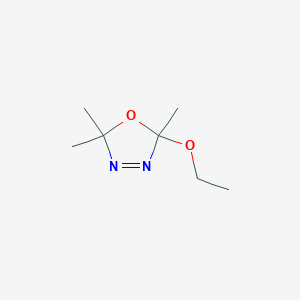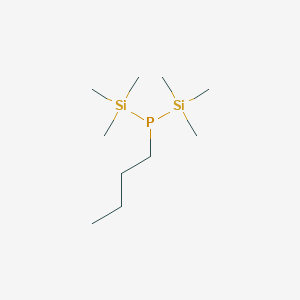
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane is an organosilicon compound that features a unique combination of silicon, phosphorus, and butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane typically involves the reaction of hexamethyldisilane with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of different silanes and phosphines.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes and phosphines.
Scientific Research Applications
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-phosphorus interactions in biological systems.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and phosphorus atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved may include the formation of stable complexes and the modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-1,1,1,3,3,3-hexamethyltrisilane
- 2-Butyl-1,1,1,3,3,3-hexamethylsilane
- 2-Butyl-1,1,1,3,3,3-hexamethylphosphane
Uniqueness
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane is unique due to the presence of both silicon and phosphorus atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
88721-60-2 |
|---|---|
Molecular Formula |
C10H27PSi2 |
Molecular Weight |
234.47 g/mol |
IUPAC Name |
butyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C10H27PSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h8-10H2,1-7H3 |
InChI Key |
LWZSKJPRHYWGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


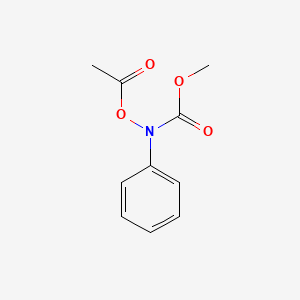
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
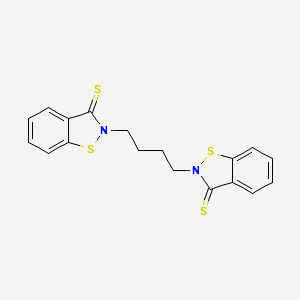

![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
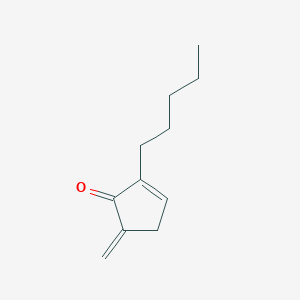

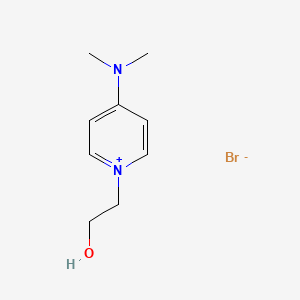
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
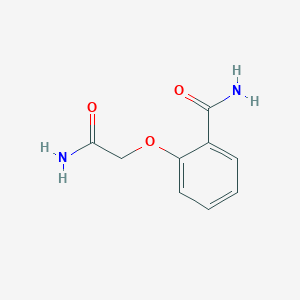
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
